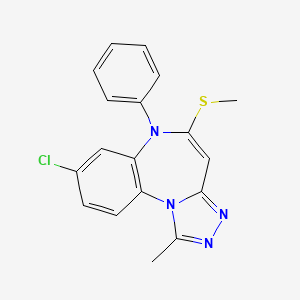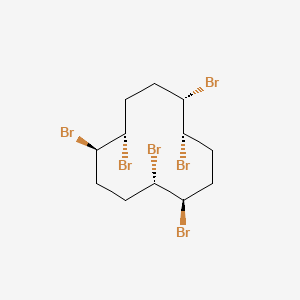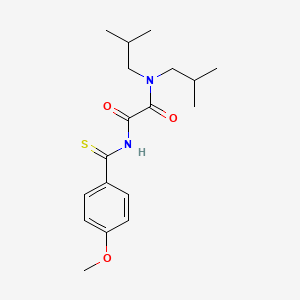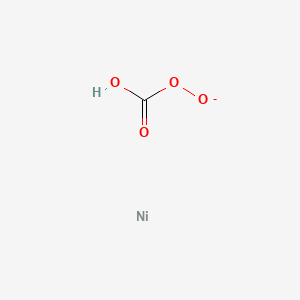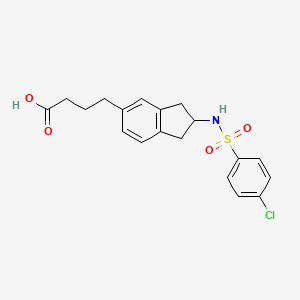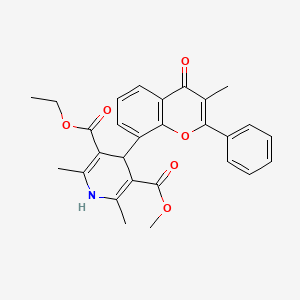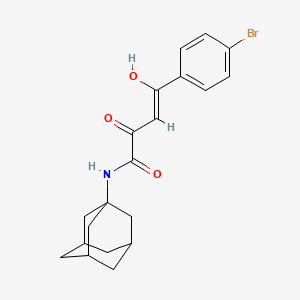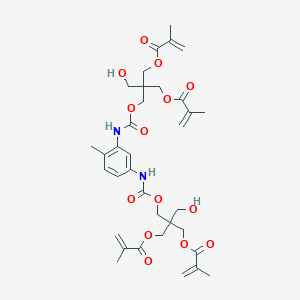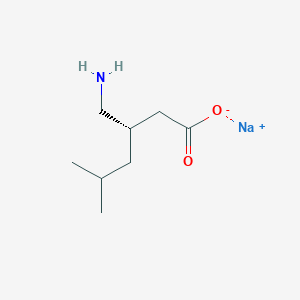
Pregabalin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregabalin sodium is a compound used primarily in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. It is a derivative of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and is marketed under the brand name Lyrica. This compound is known for its high bioavailability and rapid absorption, making it effective in managing various neurological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregabalin sodium can be synthesized through several methods. One common route involves the asymmetric hydrogenation of a precursor compound using a rhodium bisphosphine complex as a catalyst . Another method involves the Hofmann rearrangement of 3-(carbamoylmethyl)-5-methylhexanoic acid in the presence of sodium hypochlorite . These methods are designed to produce pregabalin with high enantiomeric purity, which is crucial for its pharmacological activity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous chemistry and organocatalysis. This approach allows for the efficient and cost-effective production of pregabalin with high yield and purity . The process typically includes steps such as granulation, mixing, and tabletting to produce the final pharmaceutical product .
Chemical Reactions Analysis
Types of Reactions
Pregabalin sodium undergoes various chemical reactions, including:
Oxidation: Pregabalin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in pregabalin.
Substitution: Pregabalin can undergo nucleophilic substitution reactions, particularly involving its primary amino group.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of pregabalin include sodium hypochlorite, bromine, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include various pregabalin derivatives, which can have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Pregabalin sodium has a wide range of scientific research applications:
Mechanism of Action
Pregabalin sodium exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding inhibits calcium influx at nerve terminals, reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P . This mechanism helps to alleviate symptoms of neuropathic pain and seizures by modulating neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Gabapentin: Another GABA analogue used to treat similar conditions.
Vigabatrin: An antiepileptic drug that inhibits GABA transaminase, increasing GABA levels in the brain.
Tiagabine: A GABA reuptake inhibitor used to treat epilepsy.
Uniqueness
Pregabalin sodium is unique in its rapid absorption and high bioavailability compared to gabapentin. It also has a more predictable pharmacokinetic profile, making it easier to dose and manage in clinical settings . Additionally, pregabalin’s binding affinity to the alpha-2-delta subunit is higher, which may contribute to its efficacy in treating neuropathic pain and anxiety disorders .
Properties
CAS No. |
914254-22-1 |
|---|---|
Molecular Formula |
C8H16NNaO2 |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
sodium;(3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C8H17NO2.Na/c1-6(2)3-7(5-9)4-8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);/q;+1/p-1/t7-;/m0./s1 |
InChI Key |
RDOYGLCZFATQEB-FJXQXJEOSA-M |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)[O-])CN.[Na+] |
Canonical SMILES |
CC(C)CC(CC(=O)[O-])CN.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


